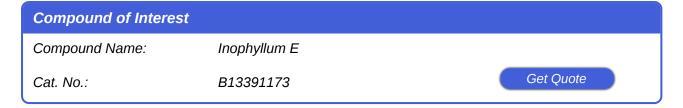


Spectroscopic Data of Inophyllum E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Inophyllum E**, a naturally occurring coumarin isolated from Calophyllum inophyllum. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data of **Inophyllum E**, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Inophyllum E**.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for **Inophyllum E** were acquired in deuterochloroform (CDCl₃) at 500 MHz.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data of **Inophyllum E** (500 MHz, CDCl₃)[1]



Position	¹³ C (δ, ppm)	¹Η (δ, ppm, Multiplicity, J in Hz)
2	160.5	-
3	114.7	6.22 (s)
4	157.0	-
4a	103.5	-
5	158.8	-
6	98.4	-
7	162.7	-
8	108.6	-
8a	154.5	-
9	197.8	-
10	50.3	4.38 (d, 3.7)
11	42.4	4.90 (d, 3.7)
12	207.2	-
1'	139.7	-
2', 6'	127.2	7.55 (d, 7.5)
3', 5'	128.8	7.49 (t, 7.5)
4'	129.4	7.41 (t, 7.5)
1"	78.4	-
2"	27.9	1.45 (s)
3"	27.9	1.45 (s)
5-OMe	55.7	3.85 (s)
7-OMe	55.7	3.85 (s)



Data sourced from Guevara-Pantoja et al. (2019).[1]

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data has been reported for **Inophyllum E**.

Table 2: Mass Spectrometry Data for Inophyllum E

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula
HR-ESI-MS	Positive	402 [M]+, 387 [M-15]+, 331 [M-15-56]+, 303 [M-15-56-28]+	C25H22O5

Data for prominent peaks sourced from Kawazu et al. (1972).[2] The molecular formula is consistent with multiple sources.[2]

Infrared (IR) Spectroscopy Data

The infrared spectrum of **Inophyllum E** exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for Inophyllum E

Wavenumber (cm ⁻¹)	Functional Group Assignment
1727	Unsaturated δ-lactone
1688	Aryl ketone
767	Monosubstituted benzene
703	Monosubstituted benzene

Data sourced from Kawazu et al. (1972).[2]



Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **Inophyllum E**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded on a Bruker Avance DRX500 spectrometer.[1]

- Sample Preparation: The isolated Inophyllum E was dissolved in deuterochloroform (CDCl₃, 99.8%).
- Instrumentation: A Bruker Avance DRX500 spectrometer operating at 500.13 MHz for ¹H and 125.77 MHz for ¹³C was used.[1] The instrument was equipped with a 5 mm triple resonance inverse Cryoprobe TXI (¹H/¹³C/¹⁵N).[1]
- Data Acquisition:
 - ¹H and ¹³C NMR spectra were acquired at 300 K.[1]
 - Chemical shifts were referenced to the residual solvent signals ($\delta H = 7.26$ ppm and $\delta C = 77.16$ ppm for CDCl₃).[1]
 - Standard pulse sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source.

- Sample Preparation: The sample was dissolved in a suitable solvent, typically methanol or a
 mixture of methanol and water, and introduced into the mass spectrometer.
- Instrumentation: A QStar Elite mass spectrometer (Applied Biosystems SCIEX) equipped with an ESI source was used.[1]
- Data Acquisition:
 - The mass spectrometer was operated in the positive ion mode.[1]



- The instrument was calibrated using a standard tuning mix to ensure high mass accuracy.
- Data was acquired over a mass range appropriate for the molecular weight of **Inophyllum** E.

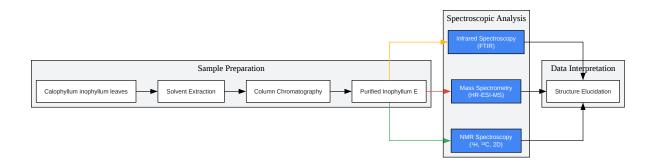
Infrared (IR) Spectroscopy

The infrared spectra were recorded to identify the functional groups present in the molecule.

- Sample Preparation: The sample was prepared as a KBr (potassium bromide) pellet.
- Instrumentation: A Thermo-Nicolet IR 200 spectrometer was utilized for the analysis.[1]
- Data Acquisition:
 - The spectrum was recorded with a resolution of 4 cm⁻¹.[1]
 - The data was collected over the standard mid-IR range (typically 4000-400 cm⁻¹).

Visualizations

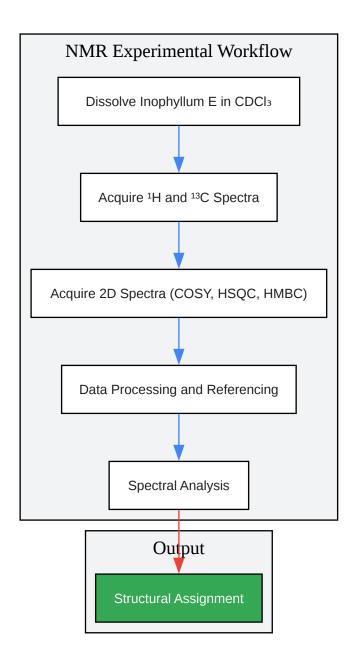
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like **Inophyllum E**.





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Caption: Workflow for the isolation and spectroscopic analysis of **Inophyllum E**.



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Caption: Detailed workflow for NMR-based structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of **Inophyllum E**. For more specific applications or advanced analytical techniques, further



investigation and consultation of the primary literature are recommended.

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